molecular formula C7H5ClO2S B13602815 3-(4-chloro-thiophen-2-yl)-(E)-acrylic acid

3-(4-chloro-thiophen-2-yl)-(E)-acrylic acid

Cat. No.: B13602815
M. Wt: 188.63 g/mol
InChI Key: YEVDJWVEYDOQQC-OWOJBTEDSA-N
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Description

3-(4-chlorothiophen-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 4-position of the thiophene ring and a propenoic acid group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorothiophen-2-yl)prop-2-enoic acid typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions usually involve heating the mixture to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of 3-(4-chlorothiophen-2-yl)prop-2-enoic acid can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorothiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-(4-chlorothiophen-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorothiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(4-chlorothiophen-2-yl)prop-2-enoic acid can be compared with other thiophene derivatives, such as:

    3-(5-chlorothiophen-2-yl)prop-2-enoic acid: Similar structure but with the chlorine atom at the 5-position.

    3-(4-bromothiophen-2-yl)prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.

    3-(4-methylthiophen-2-yl)prop-2-enoic acid: Similar structure but with a methyl group instead of chlorine.

The uniqueness of 3-(4-chlorothiophen-2-yl)prop-2-enoic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C7H5ClO2S

Molecular Weight

188.63 g/mol

IUPAC Name

(E)-3-(4-chlorothiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C7H5ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+

InChI Key

YEVDJWVEYDOQQC-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC=C1Cl)/C=C/C(=O)O

Canonical SMILES

C1=C(SC=C1Cl)C=CC(=O)O

Origin of Product

United States

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